2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound with a complex structure. This compound boasts a pyrazole ring and a thiophene moiety, making it of significant interest in medicinal chemistry due to its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps. One common route begins with the preparation of the pyrazole ring followed by the incorporation of the thiophene group and ends with the introduction of the sulfonamide group. This typically involves reagents like hydrazine, thiophene derivatives, and sulfonyl chlorides under controlled temperature and pH conditions.
Industrial Production Methods: Industrial synthesis of this compound would likely involve the same fundamental steps but scaled up. Continuous flow chemistry may be used to optimize the synthesis process, allowing for better control of reaction conditions and increased yield.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions such as:
Oxidation: Reacting with oxidizing agents like potassium permanganate.
Reduction: Reduction can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or nitration.
Common Reagents and Conditions: Common reagents include oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents. Conditions typically involve controlled temperatures, often under reflux, and specific pH ranges depending on the reaction.
Major Products: Products vary based on the reaction but could include oxidized or reduced forms of the starting material, or products with substituent groups replacing hydrogen atoms in the pyrazole or thiophene rings.
Scientific Research Applications
The compound finds applications across multiple fields:
Chemistry: As an intermediate
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-16(22(2,19)20)9-13(18)14-5-7-17-6-3-12(15-17)11-4-8-21-10-11/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZBBXBZZFWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CC(=N1)C2=CSC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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